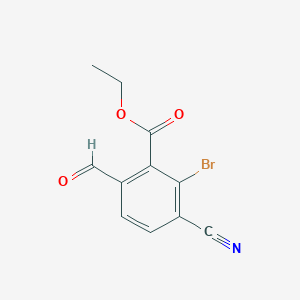
Ethyl 2-bromo-3-cyano-6-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-3-cyano-6-formylbenzoate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 2-bromo-3-cyano-6-formylbenzoate serves as a precursor for synthesizing more complex organic compounds. Its reactivity allows for various substitution reactions, enabling the formation of derivatives that can be used in further chemical research.
Synthetic Routes
The compound can be synthesized through multiple steps involving bromination and subsequent reactions with nucleophiles. For instance, the bromination of ethyl 2-cyano-3-formylbenzoate can yield this compound under controlled conditions using solvents like acetic acid.
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound has been utilized to study enzyme inhibition mechanisms. Its ability to interact with specific molecular targets makes it valuable in understanding protein-ligand interactions and enzyme kinetics.
Case Study: Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibacterial agents.
Medicinal Chemistry
Pharmaceutical Intermediates
this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets .
Case Study: HDAC Inhibitors
Research has demonstrated that derivatives of this compound can act as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. The structural modifications made to the this compound framework have shown promising results in enhancing potency and selectivity against HDAC enzymes .
Industrial Applications
Dyes and Agrochemicals
In industrial settings, this compound is used as a precursor for synthesizing dyes and pigments. Its unique reactivity allows it to participate in various reactions that lead to the formation of colorants used in textiles and other materials.
Agrochemical Development
The compound's potential as an agrochemical precursor has also been explored, particularly in developing herbicides and pesticides that exhibit improved efficacy and reduced environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Use | Example Case Study |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Synthesis of derivatives |
| Biological Research | Enzyme inhibition studies | Antimicrobial activity against bacteria |
| Medicinal Chemistry | Pharmaceutical intermediates | HDAC inhibitors in cancer therapy |
| Industrial Applications | Dyes and agrochemicals | Development of eco-friendly pesticides |
Propiedades
IUPAC Name |
ethyl 2-bromo-3-cyano-6-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-8(6-14)4-3-7(5-13)10(9)12/h3-4,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVFHNCRQNSSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













